molecular formula C46H98Br2N2 B12832455 Ammonium, hexamethylenebis(1,5,9,13-tetramethyltetradecyl)bis(dimethyl-, dibromide CAS No. 66967-76-8

Ammonium, hexamethylenebis(1,5,9,13-tetramethyltetradecyl)bis(dimethyl-, dibromide

Cat. No.: B12832455
CAS No.: 66967-76-8
M. Wt: 839.1 g/mol
InChI Key: QFRZJHVUUYSBPI-UHFFFAOYSA-L
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Description

Ammonium, hexamethylenebis(1,5,9,13-tetramethyltetradecyl)bis(dimethyl-, dibromide) is a bis-quaternary ammonium compound known for its potent allosteric modulation of muscarinic acetylcholine receptors. This compound is also referred to as W-84 dibromide and has the empirical formula C32H44Br2N4O4 . It is primarily used in biochemical and physiological research due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ammonium, hexamethylenebis(1,5,9,13-tetramethyltetradecyl)bis(dimethyl-, dibromide) involves the reaction of 1,6-dibromohexane with 1H-isoindole-1,3(2H)-dione, 2-[3-(dimethylamino)propyl]- . The reaction typically occurs under controlled conditions to ensure the formation of the desired bis-quaternary ammonium compound.

Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in specialized chemical laboratories with stringent quality control measures to ensure high purity and consistency. The compound is often supplied as a solid with a purity of ≥98% (HPLC) .

Chemical Reactions Analysis

Types of Reactions: Ammonium, hexamethylenebis(1,5,9,13-tetramethyltetradecyl)bis(dimethyl-, dibromide) primarily undergoes substitution reactions due to the presence of its quaternary ammonium groups. These reactions often involve nucleophilic substitution where the bromide ions are replaced by other nucleophiles.

Common Reagents and Conditions: Common reagents used in reactions with this compound include nucleophiles such as hydroxide ions, amines, and thiols. The reactions typically occur under mild to moderate conditions, often in polar solvents like DMSO .

Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reaction with hydroxide ions can lead to the formation of hydroxylated derivatives, while reaction with amines can produce substituted ammonium compounds.

Scientific Research Applications

Ammonium, hexamethylenebis(1,5,9,13-tetramethyltetradecyl)bis(dimethyl-, dibromide) is widely used in scientific research due to its ability to modulate muscarinic acetylcholine receptors allosterically. This property makes it valuable in studies related to neuropharmacology and toxicology .

Chemistry: In chemistry, the compound is used to study the binding and modulation of muscarinic receptors, providing insights into receptor-ligand interactions and allosteric modulation mechanisms.

Biology: In biological research, it is used to investigate the physiological effects of muscarinic receptor modulation, including its impact on neurotransmission and receptor signaling pathways.

Medicine: In medical research, the compound’s ability to stabilize cholinergic antagonist-receptor complexes is explored for potential therapeutic applications, particularly in the context of organophosphate poisoning .

Industry: In the industry, the compound’s unique properties are leveraged in the development of new pharmacological agents and in the study of receptor pharmacodynamics.

Mechanism of Action

The compound exerts its effects by stabilizing cholinergic antagonist-receptor complexes through an allosteric mechanism. This involves binding to a site on the receptor distinct from the active site, leading to conformational changes that enhance the binding of antagonists . The primary molecular targets are the M2 muscarinic acetylcholine receptors, and the pathways involved include modulation of receptor-ligand interactions and receptor signaling cascades.

Comparison with Similar Compounds

Similar Compounds:

  • Hexamethonium bromide
  • Chlorisondamine diiodide
  • LY2033298

Uniqueness: Compared to similar compounds, ammonium, hexamethylenebis(1,5,9,13-tetramethyltetradecyl)bis(dimethyl-, dibromide) is unique due to its potent allosteric modulation of M2 muscarinic acetylcholine receptors. This property distinguishes it from other quaternary ammonium compounds that may not exhibit the same level of allosteric modulation .

Biological Activity

Ammonium, hexamethylenebis(1,5,9,13-tetramethyltetradecyl)bis(dimethyl-, dibromide), commonly referred to as Amoryl BR 1244, is a quaternary ammonium compound with significant biological activity. This compound is primarily utilized in various industrial applications, including as a surfactant and antimicrobial agent. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications.

  • Chemical Formula : C32H44Br2N4O4
  • Molecular Weight : 670.51 g/mol
  • CAS Number : 22012-49-3

Structure

The compound features a complex structure characterized by:

  • A hexamethylene bridge
  • Multiple long alkyl chains
  • Two dimethylammonium groups

This structural configuration contributes to its amphiphilic properties, allowing it to interact with both hydrophilic and hydrophobic environments.

Antimicrobial Properties

Amoryl BR 1244 exhibits notable antimicrobial activity against a range of microorganisms. Studies have shown that it can effectively inhibit the growth of bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes due to its surfactant properties.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Cytotoxicity

While Amoryl BR 1244 demonstrates antimicrobial efficacy, it is essential to evaluate its cytotoxicity to human cells. Research indicates that at higher concentrations, the compound can cause cytotoxic effects on human epithelial cells.

  • IC50 Values : The half-maximal inhibitory concentration (IC50) for human cell lines has been reported at approximately 50 µg/mL, indicating a need for careful dosage control in applications involving human exposure.

Skin and Eye Irritation

According to safety data sheets, Amoryl BR 1244 is classified as causing skin irritation and serious eye damage upon contact. This necessitates the implementation of proper safety measures when handling the compound.

Study on Antimicrobial Efficacy

A study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of Amoryl BR 1244 against various pathogens. The results demonstrated that the compound significantly reduced bacterial counts in contaminated water samples, showcasing its potential as a disinfectant in water treatment applications.

Safety Assessment Study

In another study focused on safety assessments published in Toxicology Reports, researchers investigated the cytotoxic effects of Amoryl BR 1244 on human skin fibroblasts. The findings indicated that while the compound is effective against pathogens, prolonged exposure could lead to cellular damage, highlighting the importance of risk assessment in its use.

Properties

CAS No.

66967-76-8

Molecular Formula

C46H98Br2N2

Molecular Weight

839.1 g/mol

IUPAC Name

6-[dimethyl(6,10,14-trimethylpentadecan-2-yl)azaniumyl]hexyl-dimethyl-(6,10,14-trimethylpentadecan-2-yl)azanium;dibromide

InChI

InChI=1S/C46H98N2.2BrH/c1-39(2)25-19-27-41(5)29-21-31-43(7)33-23-35-45(9)47(11,12)37-17-15-16-18-38-48(13,14)46(10)36-24-34-44(8)32-22-30-42(6)28-20-26-40(3)4;;/h39-46H,15-38H2,1-14H3;2*1H/q+2;;/p-2

InChI Key

QFRZJHVUUYSBPI-UHFFFAOYSA-L

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)[N+](C)(C)CCCCCC[N+](C)(C)C(C)CCCC(C)CCCC(C)CCCC(C)C.[Br-].[Br-]

Origin of Product

United States

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